molecular formula C27H27FN2O5 B2792653 diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate CAS No. 338791-56-3

diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate

Cat. No. B2792653
CAS RN: 338791-56-3
M. Wt: 478.52
InChI Key: HXNVWIJVMKOMEI-UHFFFAOYSA-N
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Description

The compound “diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a benzoyl group and a fluorobenzyl group. The molecule also contains a malonate group, which is a diester of malonic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrole ring is aromatic and planar, while the benzoyl and fluorobenzyl groups are also planar and conjugated. The malonate group would introduce some steric hindrance and could affect the overall conformation of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyrrole ring could undergo electrophilic aromatic substitution reactions. The ester groups in the malonate could undergo hydrolysis, transesterification, or Claisen condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis of Pyrrole Disulfides

This compound is used in the synthesis of pyrrole disulfides, which are fundamental scaffolds widely present in peptides, natural products, and pharmaceutical molecules . The synthesis process uses β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst .

Green Chemistry

The compound plays a significant role in green chemistry. It contributes to the development of environmentally friendly biocatalytic processes . The synthesis of pyrrole disulfides using this compound aligns with the current mainstream research direction of green chemistry .

Enzyme Catalytic Promiscuity

This compound presents a new application of lipase in enzyme catalytic promiscuity . Lipase leads to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .

Synthesis of Ketorolac

Ketorolac, a powerful non-narcotic analgesic used clinically for the management of moderate to severe pain states, can be synthesized using this compound . The synthesis process involves the oxidative addition of an “electrophilic” radical species to a 2-benzoylpyrrole derivative .

Synthesis of Bicyclic Esters

The compound can be used in the synthesis of bicyclic esters . The alkylmalonyl radical derived from this compound can add intramolecularly to the relatively electron-rich pyrrole nucleus to give the bicyclic radical .

Synthesis of Heterocyclic Compounds

The carbonyl group in this compound renders it susceptible to nucleophilic attack, allowing it to act as a substrate for nucleophilic addition and leading to the formation of many heterocyclic compounds .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further pharmacological testing, toxicity studies, and clinical trials .

properties

IUPAC Name

diethyl 2-[[[4-benzoyl-1-[(4-fluorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O5/c1-4-34-26(32)22(27(33)35-5-2)15-29-23-17-30(16-19-11-13-21(28)14-12-19)18(3)24(23)25(31)20-9-7-6-8-10-20/h6-15,17,29H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVWIJVMKOMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate

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